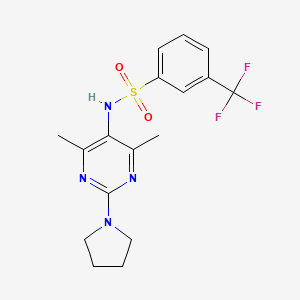
2-Pyrimidin-2-yloxyethanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. One such method involves the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . Another method involves the oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is based on structures generated from information available in ECHA’s databases . The molecular structure is an important aspect of these compounds as it influences their chemical and biological properties.Chemical Reactions Analysis
Pyrimidine derivatives are known to undergo various chemical reactions. For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary. For instance, the pKa values of some pyrimidine derivatives have been documented in both basic and acidic media .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis and Spectral Characterization : Novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes were synthesized, displaying a range of biological activities such as antioxidant, anticancer, antibacterial, and anti‐inflammatory activities. The antioxidant properties of these compounds were particularly notable, showing promising activity in several in vitro test systems. The potency of their antioxidant activity was influenced by the alkyl fragment attached to 2‐(pyrimidin‐2‐yl)ethanol (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).
Chiral Chromatography and Molecular Structure : The study detailed the synthesis of a compound involving 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile and (tetrahydrofuran-3-yl)hydrazine dihydrochloride, highlighting the nearly coplanar structure of pyrimidine and pyrazolyl rings and the formation of an infinite chain through hydrogen bonds (Liu et al., 2009).
Synthesis of Pyrimidine Derivatives for Antimicrobial Activity : Novel 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives were synthesized and characterized, showing promising in vitro antimicrobial activity (Mallikarjunaswamy, Mallesha, Bhadregowda, & Pinto, 2017).
Biological Activities
Antiproliferative Activity and Molecular Docking Study : N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized and exhibited significant inhibition against the proliferation of various human cancer cell lines. Molecular docking studies suggested potential activity in inhibiting specific proteins (Huang et al., 2020).
Anti-Fibrosis Activity : 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic activities. Compounds displayed significant anti-fibrotic activities, inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium in vitro, indicating potential as novel anti-fibrotic drugs (Gu et al., 2020).
Pharmaceutical Relevance
- Analgesic and Anti-inflammatory Agents : Novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives were synthesized, showing improved anti-inflammatory and analgesic activities. The nature of the substituent played a major role in these activities (Muralidharan, Raja, & Deepti, 2019).
Molecular Structure and Synthesis Studies
- Synthesis of Novel Heterocyclic Derivatives : Novel polynuclear heterocyclic derivatives derived from Pyrido[2,3-d]pyrimidines were synthesized, introducing a new ring system. The study focused on the synthetic approach and the potential biological applications of these derivatives (El-Gazzar, Gafaar, Hafez, & Abdel-fattah, 2007).
Zukünftige Richtungen
The future directions in the research of pyrimidine derivatives are promising. They are being explored for their potential biological activities, and new synthetic methods are being developed for their preparation . The exploration of the chemistry and medicinal diversity of pyrimidine might pave the way for the discovery of novel therapeutic medicines .
Eigenschaften
IUPAC Name |
2-pyrimidin-2-yloxyethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.2ClH/c7-2-5-10-6-8-3-1-4-9-6;;/h1,3-4H,2,5,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHKKJSYUQINBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrimidin-2-yloxyethanamine;dihydrochloride | |
CAS RN |
2413875-15-5 |
Source


|
| Record name | 2-(pyrimidin-2-yloxy)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

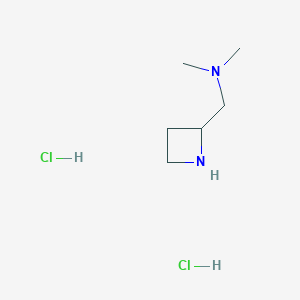
![(2Z)-2-[(2,5-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2467356.png)
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2467359.png)
![2-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2467360.png)
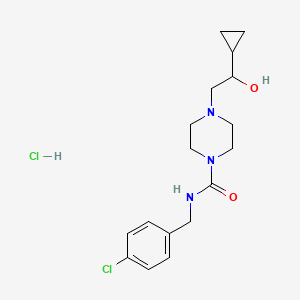
![2-(4-Fluorophenyl)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2467362.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2467365.png)
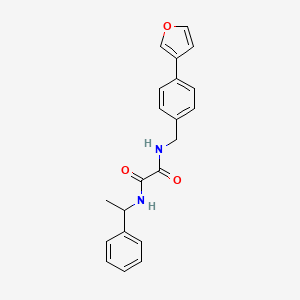
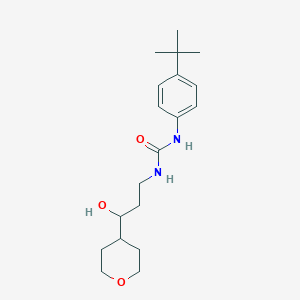
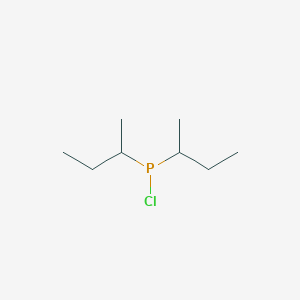

![Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate](/img/structure/B2467373.png)
